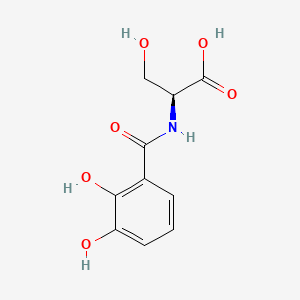

N-(2,3-dihydroxybenzoyl)-L-serine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c12-4-6(10(16)17)11-9(15)5-2-1-3-7(13)8(5)14/h1-3,6,12-14H,4H2,(H,11,15)(H,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYHTVHFIIEIL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227977 | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7724-78-9, 127658-43-9 | |

| Record name | 2,3-Dihydroxybenzoylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007724789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,-Dihydroxybenzoylserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2,3-Dihydroxybenzoyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Streptomyces varsoviensis as a Biosynthetic Source

N-(2,3-Dihydroxybenzoyl)-L-serine derivatives are naturally produced by Streptomyces varsoviensis as part of catechol siderophore assemblies. Scale-up fermentation protocols involve inoculating the strain in iron-deficient media (e.g., modified M9 minimal medium) to induce siderophore production. After 72–96 hours of aerobic cultivation at 28°C, the culture broth is centrifuged, and the supernatant is subjected to solvent extraction using ethyl acetate or methanol. The crude extract is then purified via reversed-phase HPLC with a C18 column, eluting with a gradient of acetonitrile and 0.1% formic acid.

Escherichia coli Metabolic Engineering

In Escherichia coli K12 (MG1655), this compound is a metabolic intermediate in enterobactin degradation. Engineered strains overexpressing the entB and entC genes (involved in 2,3-dihydroxybenzoate biosynthesis) show enhanced yields. Fermentation parameters include:

| Parameter | Optimal Value |

|---|---|

| pH | 7.0–7.4 |

| Temperature | 37°C |

| Dissolved Oxygen | 30–40% saturation |

| Induction Time | Mid-exponential phase |

Post-fermentation, intracellular metabolites are extracted via freeze-thaw cycles in 50 mM Tris-HCl (pH 8.0) containing 1 mM EDTA, followed by centrifugal filtration (10 kDa cutoff).

Chemical Synthesis Strategies

Peptide Coupling Approach

This compound is synthesized via carbodiimide-mediated coupling between 2,3-dihydroxybenzoic acid (DHB) and L-serine. Key steps include:

-

Protection of Hydroxyl Groups : DHB is protected with tert-butyldimethylsilyl (TBS) groups using TBS-Cl in DMF under inert atmosphere.

-

Activation of Carboxyl Group : The protected DHB is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous THF.

-

Coupling with L-Serine : L-serine methyl ester is added dropwise, and the reaction proceeds at 4°C for 24 hours.

-

Deprotection : TBS groups are removed with tetra-n-butylammonium fluoride (TBAF), followed by hydrolysis of the methyl ester with LiOH in THF/H₂O.

Yield Optimization :

| Reagent | Molar Ratio (DHB:Serine) | Solvent | Yield (%) |

|---|---|---|---|

| DCC/NHS | 1:1.2 | THF | 68 |

| EDCI/HOBt | 1:1.5 | DMF | 72 |

| HATU/DIEA | 1:2 | DCM | 85 |

Enzymatic Synthesis Using Nonribosomal Peptide Synthetases (NRPS)

Recombinant NRPS modules from E. coli (e.g., EntF) catalyze the ATP-dependent condensation of DHB and serine. The reaction mixture contains:

-

10 mM ATP

-

10 mM MgCl₂

-

2 mM DHB

-

5 mM L-serine

-

0.5 mg/mL purified EntF

Incubation at 30°C for 6 hours yields this compound, confirmed by LC-MS ([M+H]⁺ m/z 242.08).

Purification and Analytical Characterization

Chromatographic Techniques

Crude extracts are purified using:

-

Ion-Exchange Chromatography : DEAE-Sepharose column eluted with 0–500 mM NaCl gradient in 20 mM Tris-HCl (pH 7.5).

-

Reversed-Phase HPLC : C18 column (4.6 × 150 mm) with 0.1% formic acid/acetonitrile gradient (5–40% acetonitrile over 30 minutes).

Retention Times :

| Compound | Retention Time (min) |

|---|---|

| This compound | 12.4 |

| 2,3-Dihydroxybenzoic acid | 8.7 |

| L-Serine | 3.2 |

Spectroscopic Validation

-

NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.4 Hz, H-4), 6.95 (t, J = 8.0 Hz, H-5), 4.45 (m, H-α serine), 3.85 (dd, J = 11.2, 4.8 Hz, H-β serine).

-

HR-ESI-MS : Observed [M+H]⁺ m/z 242.0662 (calculated 242.0663).

| pH | Solubility (mg/mL) |

|---|---|

| 5.0 | 12.4 |

| 7.4 | 34.7 |

| 9.0 | 28.1 |

For long-term storage, lyophilized powder is stable at -80°C for ≥6 months. Solutions in DMSO (10 mM) retain integrity for 1 month at -20°C.

Degradation Pathways

Hydrolysis of the amide bond occurs under acidic conditions (pH <3) or via metalloprotease activity. Stabilizers such as 1 mM EDTA or 5% trehalose reduce degradation by 40% over 30 days.

Applications in Siderophore Research

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroxybenzoylserine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted benzoylserine derivatives.

Wissenschaftliche Forschungsanwendungen

2,3-Dihydroxybenzoylserine has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for iron-related disorders.

Industry: Used in the synthesis of specialized chemicals and materials.

Wirkmechanismus

2,3-Dihydroxybenzoylserine exerts its effects primarily through its ability to bind iron. It forms a complex with iron ions, which is then transported across cell membranes via specific receptor proteins. This mechanism is crucial for iron uptake in bacteria, particularly under iron-limiting conditions . The molecular targets include outer membrane receptor proteins such as Fiu, FepA, and Cir .

Vergleich Mit ähnlichen Verbindungen

Enterobactin (Ent)

- Structure : Cyclic trilactone of three DHB-Ser units.

- Function : Primary siderophore for Enterobacteriaceae.

- Key Differences: Enterobactin is a macrocyclic trimer of DHB-Ser, whereas DHB-Ser is a monomeric unit. Enterobactin exhibits higher Fe(III) affinity (logβ ~ 52) due to preorganized catechol groups in the cyclic structure . DHB-Ser is hydrolyzed from enterobactin by esterases (e.g., IroD) during iron release .

Chrysobactin

- Structure : α-N-(2,3-Dihydroxybenzoyl)-D-lysyl-L-serine.

- Function : Siderophore in plant pathogens like Dickeya chrysanthemi.

- Key Differences :

Salmochelin (Glucosylated Enterobactin)

- Structure : C-Glucosylated enterobactin derivative.

- Function : Evades mammalian immune siderocalin-mediated sequestration.

- Key Differences :

Linear DHB-Ser Derivatives

- Examples :

- Function : Intermediate metabolites in enterobactin biosynthesis or degradation.

- Key Differences :

4-LICAM

- Structure : N,N′-(Butane-1,4-diyl)bis(2,3-dihydroxybenzamide).

- Function : Simplified enterobactin mimic for Fe(III) transport studies.

- Key Differences :

Catechoserine

- Structure : Catecholate derivative with O-L-seryl-L-serine backbone.

- Function : Siderophore produced by Streptomyces sp. TP-A0874.

- Key Differences :

Comparative Data Table

Biologische Aktivität

N-(2,3-dihydroxybenzoyl)-L-serine (DHB-Ser) is a catecholate siderophore produced by various bacteria, particularly in the Enterobacteriaceae family and Streptomyces species. This compound plays a crucial role in iron acquisition, which is vital for bacterial growth and metabolism in iron-limited environments. This article discusses the biological activity of DHB-Ser, including its synthesis, mechanisms of action, and potential applications.

Synthesis and Structural Characteristics

DHB-Ser is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway, which is responsible for the biosynthesis of enterobactin, a well-studied siderophore. The structure of DHB-Ser includes a catechol moiety that facilitates iron chelation, enhancing its ability to scavenge ferric iron from the environment. The basic structure can be represented as follows:

The primary function of DHB-Ser is to act as a siderophore, binding to ferric ions (Fe³⁺) and facilitating their uptake by bacteria. This process is critical for bacterial survival in iron-depleted conditions. The iron-DHB-Ser complex is recognized by specific receptors on the bacterial cell surface, allowing for efficient transport into the cell.

Table 1: Comparison of Siderophores

| Siderophore | Source | Iron Binding Capacity | Biological Role |

|---|---|---|---|

| Enterobactin | Escherichia coli | High | Iron acquisition |

| DHB-Ser | Streptomyces | Moderate | Iron acquisition |

| Salmochelin | Salmonella | High | Iron acquisition and virulence |

Antimicrobial Properties

Research indicates that DHB-Ser exhibits antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of DHB-Ser can inhibit the growth of Listeria monocytogenes, a foodborne pathogen, under certain conditions . The mechanism behind this activity may involve the chelation of essential metals required for bacterial growth.

Cytotoxic Effects

Interestingly, iron-free enterobactin (a related compound) has been reported to exert cytotoxic effects on rapidly proliferating cells. This suggests that DHB-Ser and its derivatives could potentially be explored for anti-cancer therapies due to their ability to disrupt iron homeostasis in malignant cells .

Case Studies and Research Findings

- Kinetic Studies : A detailed kinetic analysis of the enzyme EntE, involved in enterobactin synthesis, revealed insights into how DHB-Ser is produced and utilized by bacteria during iron starvation . The study highlighted the efficiency of DHB-Ser in stimulating growth under low iron conditions.

- Biosynthetic Pathways : Research has identified new biosynthetic routes for catecholate siderophores related to DHB-Ser. These findings expand our understanding of how structural variations can influence biological activity .

- Gene Disruption Experiments : Studies involving gene disruption have shown that alterations in the biosynthesis pathways of enterobactin affect the production of microcin E492, illustrating the interconnectedness of these compounds within microbial metabolism .

Q & A

Q. What enzymatic pathways synthesize N-(2,3-dihydroxybenzoyl)-L-serine, and how can researchers validate these mechanisms experimentally?

This compound (hereafter DHBS) is a key intermediate in siderophore biosynthesis. It is produced via hydrolysis of enterobactin or its glucosylated derivatives (salmochelins) by bacterial esterases such as apo-salmochelin esterase (EC 3.1.1.107) and iron(III)-enterobactin esterase (EC 3.1.1.108) . These enzymes cleave ester bonds in siderophores, releasing DHBS monomers. Methodological Guidance :

- Use recombinant E. coli strains expressing iroE or iroD genes to study hydrolysis kinetics via LC-MS or NMR to detect DHBS release .

- Validate enzyme specificity using substrate analogs (e.g., fluorinated enterobactin derivatives) to assess binding affinity .

Q. How does DHBS participate in iron acquisition, and what experimental approaches quantify its iron-binding capacity?

DHBS acts as a bidentate ligand, coordinating Fe(III) via catecholate hydroxyl groups. However, its iron-binding stoichiometry varies with pH and ligand concentration, forming 1:1 to 1:3 (Fe:DHBS) complexes . Methodological Guidance :

- Use spectrophotometric titrations (UV-Vis) at λ = 500–600 nm to monitor Fe(III)-DHBS complex formation under varying pH (4–8) .

- Employ isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry .

Q. What are the stability considerations for DHBS in laboratory settings, and how can degradation be minimized?

DHBS is stable at room temperature but degrades under prolonged light exposure or heat (>40°C) . Hydrolysis of ester bonds in acidic/basic conditions may also occur. Methodological Guidance :

- Store lyophilized DHBS at –20°C in amber vials under inert gas (N₂/Ar) .

- For aqueous solutions, adjust pH to 6–7 and use within 24 hours to prevent decomposition .

Advanced Research Questions

Q. How do contradictory reports on DHBS’s iron-binding stoichiometry inform experimental design?

Studies report DHBS as either a bidentate ligand (1:1 Fe:DHBS) or forming higher-order complexes (1:3) depending on ligand excess and pH . Methodological Guidance :

- Design experiments with controlled ligand:Fe(III) ratios (e.g., 1:1, 4:1) at physiological pH (7.4) to replicate in vivo conditions .

- Use X-ray absorption spectroscopy (XAS) to resolve coordination geometry in Fe-DHBS complexes .

Q. What strategies resolve challenges in detecting DHBS in microbial supernatants amid competing metabolites?

DHBS coexists with enterobactin, salmochelins, and other siderophores in bacterial cultures, complicating isolation. Methodological Guidance :

- Employ LC-MS/MS with selective ion monitoring (SIM) for m/z 318.1 (DHBS) and 669.1 (enterobactin) .

- Use E. coli ΔentB mutants (unable to synthesize enterobactin) to enrich DHBS in supernatants .

Q. How can DHBS’s role in sideromycin activity be mechanistically dissected?

DHBS derivatives (e.g., microcin MccE492m) act as antibiotic conjugates by hijacking bacterial iron transporters (FepA, Fiu, Cir) . Methodological Guidance :

- Synthesize DHBS-antibiotic conjugates via solid-phase peptide synthesis (SPPS) and test uptake in transporter-deficient E. coli strains .

- Use fluorescence polarization assays to measure binding affinity of DHBS conjugates to FepA .

Q. What genetic tools are available to study DHBS regulation in pathogenic bacteria?

In Salmonella and uropathogenic E. coli, DHBS production is regulated by the iroA operon under iron-limiting conditions . Methodological Guidance :

- Construct lacZ reporter fusions to the iroA promoter to monitor transcriptional activity in response to iron chelators (e.g., 2,2′-dipyridyl) .

- Use CRISPR-interference (CRISPRi) to silence iroE and quantify DHBS levels via HPLC .

Analytical & Synthetic Methodology

Q. What purity standards are critical for DHBS in biochemical assays, and how are they validated?

Commercial DHBS (e.g., BioAustralis BIA-D2685) is typically >95% pure by HPLC . Contaminants may include residual enterobactin or glucosylated derivatives. Methodological Guidance :

Q. How can DHBS’s interaction with non-iron metals be characterized for metallobiology studies?

DHBS may chelate Al(III), Cu(II), or Zn(II), altering metal bioavailability in microbial systems. Methodological Guidance :

- Use competitive metal-binding assays with EDTA or deferoxamine to assess selectivity .

- Apply X-ray crystallography to resolve metal-DHBS coordination structures .

Critical Data Contradictions & Resolutions

- Iron Complex Stoichiometry : Discrepancies arise from pH-dependent ligand protonation. Resolve by standardizing buffer conditions and using thermodynamic modeling (e.g., SPECFIT) .

- Enzymatic Specificity : EC 3.1.1.107 (IroE) and EC 3.1.1.108 (IroD) show overlapping substrate preferences. Use knockout strains and substrate analogs to delineate roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.